molecular formula C9H11B B3058240 1-(1-Bromoethyl)-3-methylbenzene CAS No. 88563-82-0

1-(1-Bromoethyl)-3-methylbenzene

Cat. No.: B3058240
CAS No.: 88563-82-0
M. Wt: 199.09 g/mol
InChI Key: ATUPRACSYPXTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Bromoethyl)-3-methylbenzene, also known as α-Methylbenzyl bromide, is an organic compound with the molecular formula C9H11Br. It is a derivative of benzene, where a bromine atom is attached to an ethyl group at the first position, and a methyl group is attached to the third position of the benzene ring. This compound is of interest due to its reactivity and applications in various fields of chemistry and industry.

Scientific Research Applications

1-(1-Bromoethyl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

“Benzene, 1-(1-bromoethyl)-3-methyl-” should be kept away from open flames, hot surfaces, and sources of ignition. It is advised not to breathe its mist/vapors/spray, and avoid contact with eyes, skin, or clothing. Ingestion should be avoided, and immediate medical assistance should be sought if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-3-methylbenzene can be synthesized through several methods. One common method involves the bromination of 3-methylstyrene using hydrogen bromide (HBr) in the presence of a radical initiator. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale bromination reactors. The process includes the careful handling of bromine and the use of catalysts to enhance the reaction efficiency. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-3-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

    Substitution: Formation of 3-methylphenylethanol.

    Elimination: Formation of 3-methylstyrene.

    Oxidation: Formation of 3-methylacetophenone or 3-methylbenzoic acid.

Comparison with Similar Compounds

    1-Bromo-2-methylbenzene: Similar structure but with the bromine and methyl groups at different positions.

    1-Bromo-4-methylbenzene: Another positional isomer with the bromine and methyl groups at the para positions.

    1-(1-Bromoethyl)benzene: Lacks the additional methyl group at the third position.

Uniqueness: 1-(1-Bromoethyl)-3-methylbenzene is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This positional arrangement makes it a valuable intermediate in organic synthesis, offering distinct pathways for chemical transformations compared to its isomers.

Properties

IUPAC Name

1-(1-bromoethyl)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUPRACSYPXTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629500
Record name 1-(1-Bromoethyl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88563-82-0
Record name 1-(1-Bromoethyl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus tribromide (4.28 g, 15.9 mmol) was added drop-wise to a stirred neat solution of 1-(m-tolyl)ethanol (0.9 g, 6.6 mmol) at 0° C. After being stirred to room temperature over 12 h, the reaction was carefully quenched with sat'd saturated aqueous NaHCO3 solution and the mixture was extracted with EtOAc. The organic extract was washed with water, dried with MgSO4, and conc. in vacuo to afford the title compound (1.2 g, 91%) as a colorless oil, that was used directly in the next step without further purification. LCMS 200 (M+H+).
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Bromoethyl)-3-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-(1-Bromoethyl)-3-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-(1-Bromoethyl)-3-methylbenzene
Reactant of Route 4
1-(1-Bromoethyl)-3-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-(1-Bromoethyl)-3-methylbenzene
Reactant of Route 6
1-(1-Bromoethyl)-3-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.